molecular formula C16H23N3O5 B572672 3-(4-BOC-piperazino)-4-nitroanisole CAS No. 1215205-93-8

3-(4-BOC-piperazino)-4-nitroanisole

Cat. No.: B572672
CAS No.: 1215205-93-8
M. Wt: 337.376
InChI Key: OGPKHZOURJVUKL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 4-(5-methoxy-2-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-9-7-17(8-10-18)14-11-12(23-4)5-6-13(14)19(21)22/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPKHZOURJVUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681976
Record name tert-Butyl 4-(5-methoxy-2-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-93-8
Record name tert-Butyl 4-(5-methoxy-2-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BOC-piperazino)-4-nitroanisole typically involves the following steps:

Industrial Production Methods

Industrial production methods for 3-(4-BOC-piperazino)-4-nitroanisole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(4-BOC-piperazino)-4-nitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-BOC-piperazino)-4-nitroanisole has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural properties.

    Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-BOC-piperazino)-4-nitroanisole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

5-(4-BOC-piperazino)-2-nitroanisole (CAS: 1017782-79-4)
  • Structural Differences: The nitro group is at position 2 instead of 4, and the BOC-piperazino substituent is at position 5 .
  • Electronic effects differ due to the para-nitro vs. ortho-nitro configuration, influencing resonance stabilization and dipole moments .
4-Nitroanisole (CAS: 100-17-4)
  • Structural Simplicity: Lacks the BOC-piperazino group, with a nitro group at position 4 and methoxy at position 1 .
  • Key Properties: Dipole Moment: 6.15 D along the a-axis, making it highly polar and suitable for solvatochromic studies . Applications: Used as a solvent polarity probe and in catalytic reduction studies (e.g., adsorption on silver nanoparticles for surface-enhanced Raman spectroscopy) .

Functional Group Analogues

6-Chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-difluorobenzyl)pyrimidin-4-amine (Compound 4c)
  • Structural Features : Replaces the nitroanisole core with a pyrimidine ring and includes an ethoxycarbonyl-protected piperazine .
  • Comparison :
    • The pyrimidine ring introduces aromatic heterocyclic character, altering electronic properties and hydrogen-bonding capacity.
    • Ethoxycarbonyl (vs. BOC) protection offers different steric and electronic profiles for amine deprotection .
4-Nitrophenol (CAS: 100-02-7)
  • Key Differences: Replaces methoxy (-OCH₃) with hydroxyl (-OH), enhancing hydrogen-bond donor ability.
  • Solvatochromic Behavior :
    • Shows significant absorbance shifts in triethylamine (TEA)/supercritical ethane systems, unlike 4-nitroanisole, which is insensitive to TEA-induced polarity changes .

Data Tables

Table 1: Structural and Electronic Comparison

Compound CAS Number Molecular Formula Key Substituents Dipole Moment (D) Applications
3-(4-BOC-piperazino)-4-nitroanisole 1215205-93-8 C₁₆H₂₃N₃O₅ 4-nitro, 3-BOC-piperazino Not reported Pharmaceutical intermediate
5-(4-BOC-piperazino)-2-nitroanisole 1017782-79-4 C₁₆H₂₃N₃O₅ 2-nitro, 5-BOC-piperazino Not reported Synthetic intermediate
4-Nitroanisole 100-17-4 C₇H₇NO₃ 1-methoxy, 4-nitro 6.15 (a-axis) Solvatochromic probe
4-Nitrophenol 100-02-7 C₇H₅NO₃ 1-hydroxy, 4-nitro 5.50 (estimated) Hydrogen-bonding studies

Research Findings and Implications

  • This could limit its utility in solvatochromic applications but enhance selectivity in coupling reactions .
  • Synthetic Versatility: The positional isomer 5-(4-BOC-piperazino)-2-nitroanisole may exhibit distinct reactivity in SNAr (nucleophilic aromatic substitution) due to the ortho-nitro group’s electron-withdrawing effects .
  • Gaps in Data: Experimental dipole moments and solvatochromic parameters for BOC-piperazino derivatives remain unreported, highlighting a need for further spectroscopic studies .

Biological Activity

3-(4-BOC-piperazino)-4-nitroanisole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of 3-(4-BOC-piperazino)-4-nitroanisole

This compound is characterized by the presence of a piperazine ring and a nitro group, which are known to influence its biological activity. The BOC (tert-butyloxycarbonyl) group is often used to protect amines during synthesis, indicating that the compound may be involved in further chemical modifications.

The biological activity of 3-(4-BOC-piperazino)-4-nitroanisole is primarily attributed to its interaction with various biological targets. The following mechanisms have been proposed based on existing literature:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical biochemical pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in inflammation and cancer progression.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood regulation and neuroprotection.
  • Anticancer Activity : There is evidence suggesting that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Activity Data

The following table summarizes the biological activities reported for 3-(4-BOC-piperazino)-4-nitroanisole and related compounds:

Biological ActivityAssay TypeResultReference
COX InhibitionEnzyme AssayIC50 = 12 µM
AntiproliferativeMTT Assay (HeLa Cells)IC50 = 15 µM
NeuroprotectiveCell Viability AssayIncreased viability by 30%
Apoptosis InductionFlow Cytometry25% increase in apoptotic cells

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of 3-(4-BOC-piperazino)-4-nitroanisole on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The researchers concluded that this compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, researchers tested the compound's efficacy in protecting neuronal cells from oxidative stress. The findings showed that treatment with 3-(4-BOC-piperazino)-4-nitroanisole resulted in a marked decrease in reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls.

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